3-(Methoxymethyl)-3-methylmorpholine hydrochloride
Description
3-(Methoxymethyl)-3-methylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the morpholine ring
Properties
IUPAC Name |
3-(methoxymethyl)-3-methylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(5-9-2)6-10-4-3-8-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZLIZOAACKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-methylmorpholine hydrochloride typically involves the following steps :
Methoxy Methylation: Methanol and formaldehyde are added to the reaction solvent, and the mixture is catalyzed by sulfonic acid to carry out the methoxy methylation reaction. This step results in the formation of 3-(Methoxymethyl)morpholine.
Hydrochloride Formation: The resulting 3-(Methoxymethyl)morpholine is then reacted with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Methoxymethyl)-3-methylmorpholine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-methylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)morpholine: Lacks the hydrochloride group but shares similar structural features.
3-Methylmorpholine: Similar structure but without the methoxymethyl group.
Morpholine: The parent compound without any substituents.
Uniqueness
3-(Methoxymethyl)-3-methylmorpholine hydrochloride is unique due to the presence of both methoxymethyl and hydrochloride groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
3-(Methoxymethyl)-3-methylmorpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a morpholine ring substituted with a methoxymethyl group, which may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of morpholine compounds exhibit significant anticancer activity. For instance, studies have shown that related morpholine compounds can inhibit cell proliferation in various cancer cell lines, including non-small cell lung carcinoma (A549) and others. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(Methoxymethyl)-3-methylmorpholine | A549 | 1.48-47.02 | Induces apoptosis |
| 3-(Morpholinomethyl)benzofuran | NCI-H23 | 0.49-68.9 | VEGFR-2 inhibition |
Antiviral Activity
Some studies suggest that morpholine derivatives may exhibit antiviral properties, particularly against HIV and other viral infections. The exact mechanisms are still under investigation but are believed to involve interference with viral replication processes.
Antidiabetic Effects
Research has also pointed to the potential antidiabetic effects of morpholine derivatives, which may enhance insulin sensitivity or modulate glucose metabolism. These findings highlight the versatility of this compound in therapeutic applications.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Specifically:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes that play roles in cancer cell proliferation or viral replication.
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound against lung cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study utilized Annexin V/PI staining to confirm apoptotic effects, demonstrating that the compound could induce programmed cell death in cancer cells.
Study on Antiviral Activity
Another investigation focused on the antiviral properties of morpholine derivatives. The study found that certain derivatives could reduce viral load in infected cells significantly, suggesting potential for therapeutic development against viral infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
